
Bis(dimethylamino)(2-bromophenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethylamino)(2-bromophenyl)phosphine: is an organophosphorus compound with the molecular formula C10H15BrN2P. This compound is characterized by the presence of a bromophenyl group attached to a phosphine center, which is further substituted with two dimethylamino groups. It is commonly used as a ligand in coordination chemistry and has applications in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From (2-bromophenyl)diphenylphosphine: One common method involves the reaction of (2-bromophenyl)diphenylphosphine with dimethylamine. This reaction typically requires a base such as sodium hydride to deprotonate the dimethylamine, facilitating the nucleophilic attack on the phosphorus center.
From (2-bromophenyl)phosphine: Another method involves the direct reaction of (2-bromophenyl)phosphine with dimethylamine under similar conditions, often in the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of bis(dimethylamino)(2-bromophenyl)phosphine typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bis(dimethylamino)(2-bromophenyl)phosphine can undergo substitution reactions where the bromine atom is replaced by other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in various chemical syntheses.
Coordination Reactions: As a ligand, it can coordinate with transition metals to form complexes that are used in catalytic processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Coordination Reactions: Transition metals such as palladium, platinum, and nickel are frequently used, often in the presence of solvents like toluene or dichloromethane.
Major Products:
Substitution Reactions: The major products are substituted phosphines where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are phosphine oxides.
Coordination Reactions: The major products are metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Bis(dimethylamino)(2-bromophenyl)phosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Synthesis: It is used in the synthesis of various organophosphorus compounds and as a reagent in organic transformations.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly as a ligand in metal-based drugs.
Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Agriculture: It is explored for use in the synthesis of agrochemicals and pesticides.
Wirkmechanismus
Molecular Targets and Pathways:
Coordination Chemistry: The primary mechanism of action involves the coordination of the phosphine ligand to transition metals, forming stable complexes that can catalyze various chemical reactions.
Catalytic Pathways: In catalytic processes, the compound facilitates the formation of reactive intermediates, lowering the activation energy and increasing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
(2-Bromophenyl)diphenylphosphine: Similar in structure but with phenyl groups instead of dimethylamino groups.
(2-Bromophenyl)phosphine: Lacks the dimethylamino groups, making it less sterically hindered and less electron-rich.
Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphine groups connected by an ethane backbone.
Uniqueness:
Steric and Electronic Properties: The presence of dimethylamino groups in bis(dimethylamino)(2-bromophenyl)phosphine provides unique steric and electronic properties, making it a more versatile ligand in coordination chemistry.
Reactivity: The compound’s reactivity is enhanced due to the electron-donating nature of the dimethylamino groups, making it more effective in catalytic processes.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-8-6-5-7-9(10)11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQGPSZKPXSGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC=CC=C1Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione](/img/structure/B2979683.png)
![4-(dimethylamino)-N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2979684.png)

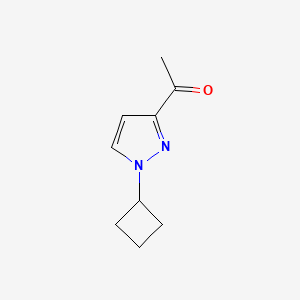
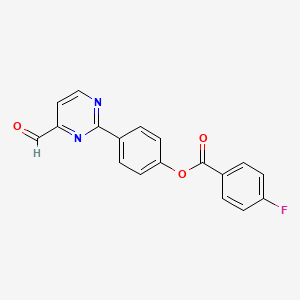
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2979691.png)
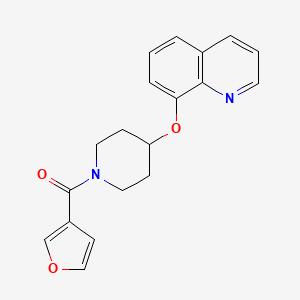
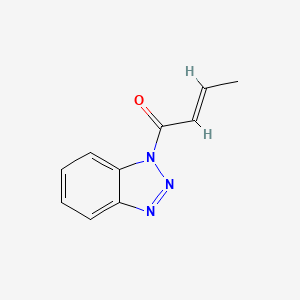
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979701.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
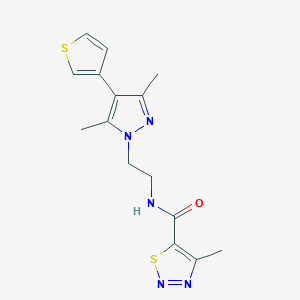
![N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2979705.png)

